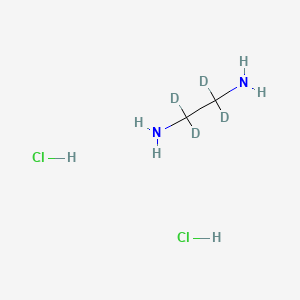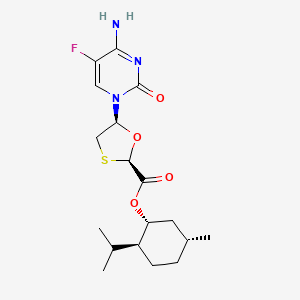![molecular formula C30H53BrOSi B566243 (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene CAS No. 1384736-07-5](/img/structure/B566243.png)
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
Vue d'ensemble
Description
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a synthetic compound derived from cholesterol It features a bromine atom at the 24th position and a tert-butyl dimethylsilyloxy group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the protection of the hydroxyl group at the 3rd position using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The bromination at the 24th position can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can remove the bromine atom or reduce double bonds if present.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the role of cholesterol derivatives in biological systems.
Industry: It can be used in the synthesis of specialized materials or as an intermediate in the production of other chemicals
Mécanisme D'action
The mechanism of action of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves its interaction with specific molecular targets. The tert-butyl dimethylsilyloxy group can influence the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding or be a site for further chemical modifications. These interactions can affect various biochemical pathways, including those related to cholesterol metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta)-24-Bromo-3-hydroxy-chol-5-ene: Lacks the tert-butyl dimethylsilyloxy group, making it less lipophilic.
(3beta)-24-Chloro-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
(3beta)-24-Bromo-3-[(trimethylsilyloxy]-chol-5-ene: Features a trimethylsilyloxy group, which is smaller and less bulky than the tert-butyl dimethylsilyloxy group
Uniqueness
The presence of both the bromine atom and the tert-butyl dimethylsilyloxy group in (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene makes it unique. These modifications can significantly influence its chemical properties, such as reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMVEFKZYTBJO-NXUCFJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)





